3,6-Dimethyl-1-benzofuran-2-carbaldehyde

説明

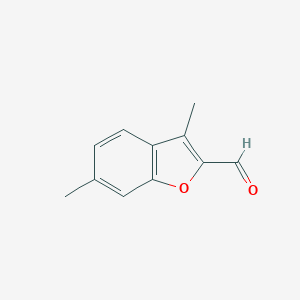

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by a benzofuran ring substituted with two methyl groups at positions 3 and 6, and an aldehyde group at position 2.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,6-dimethylphenol and formylation reagents to introduce the aldehyde group at the desired position. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization and formylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed:

科学的研究の応用

Chemistry

3,6-Dimethyl-1-benzofuran-2-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is under investigation for its biological activities , which include:

- Antimicrobial Properties: Preliminary studies have shown potential against various pathogens, including resistant strains of Mycobacterium tuberculosis.

- Anticancer Activity: Research indicates that it may exhibit antiproliferative effects on human cancer cell lines. Compounds with similar structures have demonstrated significant potency against various tumors .

Medicine

Research is ongoing to evaluate its potential as a therapeutic agent . The unique chemical structure of this compound may contribute to its effectiveness in treating diseases through mechanisms such as:

- Modulating biological pathways associated with cancer cell proliferation.

- Exhibiting anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory responses .

Case Study Overview

Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives, including this compound:

Case Study on Anticancer Properties:

A study assessed the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. Results indicated that compounds with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts. For instance, derivatives with methyl groups at positions 3 and 6 showed enhanced activity against breast cancer cells .

Antimicrobial Efficacy Assessment:

Another investigation focused on synthesizing and testing new benzofuran derivatives against M. tuberculosis. Compounds were found to have minimum inhibitory concentration (MIC) values as low as 2 μg/mL, highlighting their potential as therapeutic agents against resistant strains .

作用機序

The mechanism of action of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, potentially modulating their activity .

類似化合物との比較

2-Benzofurancarboxaldehyde: Similar structure but lacks the methyl groups at positions 3 and 6.

1-Benzofuran-2-carbaldehyde: Another benzofuran derivative with different substitution patterns.

Uniqueness: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is unique due to the presence of methyl groups at positions 3 and 6, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to other benzofuran derivatives .

生物活性

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran family, which has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that includes two methyl groups at positions 3 and 6 of the benzofuran ring, and an aldehyde group at position 2. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.20 g/mol

- Structure : The presence of methyl groups at positions 3 and 6 enhances the compound's stability and influences its interaction with biological targets.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating a promising selectivity against tumor cells compared to normal cells. The mechanism involves the disruption of microtubule dynamics, similar to known chemotherapeutics like Combretastatin-A4 .

Antibacterial Properties

The compound has shown antibacterial activity against several strains of bacteria. For instance, derivatives of benzofuran have been synthesized and tested for their efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects . The presence of hydroxyl groups in related compounds has been linked to increased antibacterial activity, suggesting that structural modifications can enhance efficacy.

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases. Studies have demonstrated that these compounds can effectively reduce oxidative damage in cellular systems, thereby offering protective effects against various pathologies .

Antiviral Effects

Emerging research suggests that benzofuran compounds may possess antiviral properties. Preliminary studies indicate that this compound could inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : Benzofuran derivatives interact with specific cellular targets, leading to alterations in signaling pathways and cellular processes.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Induction of Apoptosis : Evidence suggests that some benzofurans can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic or extrinsic mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound among related compounds, a comparison table is presented below:

| Compound Name | Antitumor Activity | Antibacterial Activity | Antioxidant Activity | Notable Features |

|---|---|---|---|---|

| This compound | High | Moderate | High | Methyl groups enhance stability |

| 1-Benzofuran-2-carbaldehyde | Moderate | Low | Moderate | Lacks methyl substitutions |

| 2-Benzofurancarboxaldehyde | Low | High | Low | Different functional groups |

Case Studies

Several case studies have investigated the biological activities of benzofuran derivatives:

- Case Study on Anticancer Properties : A recent study evaluated the antiproliferative effects of various benzofuran derivatives on human cancer cell lines. Results indicated that compounds with methyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts .

- Antimicrobial Efficacy Assessment : Another investigation focused on synthesizing and testing new benzofuran derivatives against M. tuberculosis. Compounds were found to have MIC values as low as 2 μg/mL, highlighting their potential as therapeutic agents against resistant strains .

特性

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAUZJGALLIUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406076 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-39-6 | |

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。